Potassium N,N-dimethylglycinate
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Overview
Description
Potassium N,N-dimethylglycinate is a chemical compound with the molecular formula C4H8KNO2. It is a potassium salt of N,N-dimethylglycine, which is a derivative of the amino acid glycine. This compound is known for its high solubility in water and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium N,N-dimethylglycinate can be synthesized through the reaction of glycine with dimethyl sulfate in the presence of potassium hydroxide. The reaction is typically carried out in an anhydrous ether solution at a controlled temperature of 0-5°C. The reaction mixture is then filtered to obtain the crystalline product, which is washed with ether and acetic anhydride, followed by ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound involves the neutralization of N,N-dimethylglycine sodium salt with sulfuric acid. The sodium salt is prepared by reacting formaldehyde, sodium bisulfite, dimethylamine, and sodium cyanide, followed by caustic hydrolysis. The resulting N,N-dimethylglycine is then neutralized with potassium hydroxide to form the potassium salt .
Chemical Reactions Analysis
Types of Reactions
Potassium N,N-dimethylglycinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylglycine oxide.
Reduction: It can be reduced to form N,N-dimethylglycine.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: N,N-dimethylglycine oxide.
Reduction: N,N-dimethylglycine.
Substitution: Halogenated derivatives of N,N-dimethylglycine.
Scientific Research Applications
Potassium N,N-dimethylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent and a stabilizer for oxidizing agents.
Biology: It is used in studies related to amino acid metabolism and enzyme activity.
Industry: It is used in the production of dyes and as a reducing agent in various chemical processes .
Mechanism of Action
The mechanism of action of Potassium N,N-dimethylglycinate involves its role as a methyl donor in biochemical reactions. It participates in the methylation of various substrates, including nucleic acids, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and lipid metabolism. The compound also acts as an agonist of the glycine site of the NMDA receptor, which is involved in neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
- Potassium prolinate
- Potassium taurate
- Potassium sarcosinate
Comparison
Potassium N,N-dimethylglycinate is unique due to its high solubility in water and its stability under various conditions.
Properties
CAS No. |
17647-86-8 |
---|---|
Molecular Formula |
C4H9KNO2 |
Molecular Weight |
142.22 g/mol |
IUPAC Name |
potassium;2-(dimethylamino)acetate |
InChI |
InChI=1S/C4H9NO2.K/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7); |
InChI Key |
OBMWWBLUVJBOIZ-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)[O-].[K+] |
Canonical SMILES |
CN(C)CC(=O)O.[K] |
Key on ui other cas no. |
17647-86-8 |
Pictograms |
Corrosive |
Related CAS |
1118-68-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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